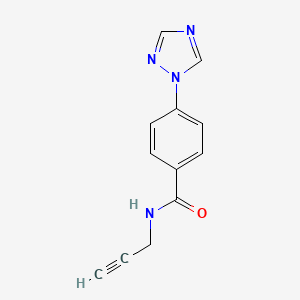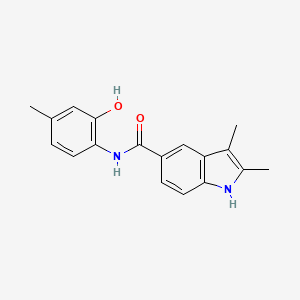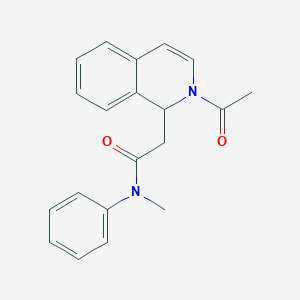
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience. BPIP is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system and has been implicated in various neurological disorders.
作用機序
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in various neurological disorders, and its modulation has been shown to have therapeutic potential. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to have anti-inflammatory and antioxidant effects. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which allows for specific modulation of this target. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide. One direction is to further elucidate the mechanism of action of this compound and its downstream effects on various signaling pathways and cellular processes. Another direction is to investigate the potential therapeutic applications of this compound in various neurological disorders. This compound could also be used as a tool compound to study the sigma-1 receptor and its role in various cellular processes. Finally, the synthesis method of this compound could be further optimized to improve the yield and purity of the compound.
合成法
The synthesis method of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide involves the reaction of 1-(naphthalen-1-yl)piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
科学的研究の応用
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-20-12-6-8-17-7-4-5-11-19(17)20)23-13-15-24(16-14-23)28(26,27)18-9-2-1-3-10-18/h1-12H,13-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUGEOFPHJYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)


![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)





